molecular formula C9H12F3N3S B11783783 (2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazol-5-yl)methanamine

(2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazol-5-yl)methanamine

Cat. No.: B11783783
M. Wt: 251.27 g/mol
InChI Key: GRNSTMQXFYAPOA-UHFFFAOYSA-N
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Description

(2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazol-5-yl)methanamine is a synthetic organic compound that features a unique combination of a pyrrolidine ring, a trifluoromethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazol-5-yl)methanamine typically involves multi-step organic reactions. One common method involves the reaction of a thiazole derivative with a pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazol-5-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazol-5-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazol-5-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (2-(Pyrrolidin-1-yl)-4-methylthiazol-5-yl)methanamine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (2-(Pyrrolidin-1-yl)-4-chlorothiazol-5-yl)methanamine: Contains a chlorine atom instead of a trifluoromethyl group.

    (2-(Pyrrolidin-1-yl)-4-phenylthiazol-5-yl)methanamine: Features a phenyl group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazol-5-yl)methanamine imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications compared to similar compounds.

Properties

Molecular Formula

C9H12F3N3S

Molecular Weight

251.27 g/mol

IUPAC Name

[2-pyrrolidin-1-yl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine

InChI

InChI=1S/C9H12F3N3S/c10-9(11,12)7-6(5-13)16-8(14-7)15-3-1-2-4-15/h1-5,13H2

InChI Key

GRNSTMQXFYAPOA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=C(S2)CN)C(F)(F)F

Origin of Product

United States

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